molecular formula C11H10N2O B3345658 2-(4-Methoxyphenyl)pyrazine CAS No. 108030-81-5

2-(4-Methoxyphenyl)pyrazine

Cat. No.: B3345658
CAS No.: 108030-81-5
M. Wt: 186.21 g/mol
InChI Key: HOHBZVISTUFMRA-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)pyrazine is a heterocyclic aromatic compound that belongs to the pyrazine family Pyrazines are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxyphenyl)pyrazine typically involves the condensation of 4-methoxybenzaldehyde with hydrazine, followed by cyclization. One common method is the reaction of 4-methoxybenzaldehyde with hydrazine hydrate in the presence of an acid catalyst to form the corresponding hydrazone. This intermediate is then cyclized under oxidative conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Methoxyphenyl)pyrazine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 2-(4-Hydroxyphenyl)pyrazine.

    Reduction: The pyrazine ring can be reduced under catalytic hydrogenation conditions to form dihydropyrazine derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 2-(4-Hydroxyphenyl)pyrazine.

    Reduction: Dihydropyrazine derivatives.

    Substitution: Halogenated or alkylated phenylpyrazine derivatives.

Scientific Research Applications

2-(4-Methoxyphenyl)pyrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)pyrazine involves its interaction with various molecular targets. The methoxy group can enhance its binding affinity to enzymes and receptors, leading to biological effects. For example, it may inhibit specific enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

    2-Phenylpyrazine: Lacks the methoxy group, resulting in different chemical properties and biological activities.

    2-(4-Hydroxyphenyl)pyrazine: Similar structure but with a hydroxyl group instead of a methoxy group, leading to different reactivity and applications.

    2-(4-Methylphenyl)pyrazine:

Uniqueness: 2-(4-Methoxyphenyl)pyrazine is unique due to the presence of the methoxy group, which enhances its solubility, reactivity, and potential biological activities. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(4-methoxyphenyl)pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-14-10-4-2-9(3-5-10)11-8-12-6-7-13-11/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOHBZVISTUFMRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50460837
Record name 2-(4-methoxyphenyl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50460837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108030-81-5
Record name 2-(4-methoxyphenyl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50460837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The procedure of Example 1 was repeated, using 10.68 g (0.178 mol) of ethylenediamine, 27.0 g (0.148 mol) of 4-methylphenylglyoxal monohydrate, 200 ml of ethanol and 9.01 g of potassium hydroxide. 10.1 g of the titled compound was produced (yield: 37%).
Quantity
10.68 g
Type
reactant
Reaction Step One
Quantity
27 g
Type
reactant
Reaction Step Two
Quantity
9.01 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four
Yield
37%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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